Home > Products > Screening Compounds P21546 > Botulinum toxin G
Botulinum toxin G - 107231-16-3

Botulinum toxin G

Catalog Number: EVT-1508239
CAS Number: 107231-16-3
Molecular Formula: C11H13NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Botulinum toxin G is derived from Clostridium botulinum type G. This bacterium is an anaerobic, gram-positive organism that produces the toxin in specific environmental conditions, typically in low-oxygen environments such as improperly canned or preserved foods. The classification of botulinum toxins is primarily based on their serological properties, with types A through G identified based on their antigenic characteristics.

Synthesis Analysis

Methods and Technical Details

The production of botulinum toxin G involves several steps:

  1. Cultivation: Clostridium botulinum type G is cultured under anaerobic conditions, typically in a nutrient-rich medium.
  2. Precipitation: After sufficient growth, the culture undergoes acid treatment to precipitate the toxin from the culture medium.
  3. Purification: The precipitated toxin is purified using anion exchange chromatography, which allows for the separation of the toxin based on its charge properties. Recent advancements have simplified this process by eliminating complex filtration steps while achieving a purity of over 98% .
Molecular Structure Analysis

Structure and Data

Botulinum toxin G consists of a heavy chain (approximately 100 kDa) and a light chain (approximately 50 kDa), linked by a disulfide bond. The heavy chain facilitates binding to neuronal receptors, while the light chain possesses enzymatic activity that cleaves proteins involved in neurotransmitter release.

Structural studies have revealed that botulinum toxin G interacts specifically with synaptosomal-associated protein 25 (SNAP-25), a key component of the synaptic vesicle fusion machinery . The crystal structure of its receptor-binding domain has been elucidated, providing insights into its binding interactions and physiological implications .

Chemical Reactions Analysis

Reactions and Technical Details

Botulinum toxin G primarily acts by cleaving SNAP-25 at specific peptide bonds. This cleavage inhibits the release of acetylcholine at the neuromuscular junction, leading to muscle paralysis. The reaction mechanism involves:

  1. Binding of the toxin to neuronal membranes via its heavy chain.
  2. Internalization into neurons.
  3. Activation of the light chain, which then cleaves SNAP-25.

The specificity of botulinum toxin G for SNAP-25 distinguishes it from other serotypes, which may target different proteins within the synaptic machinery .

Mechanism of Action

Process and Data

The mechanism by which botulinum toxin G exerts its effects can be summarized as follows:

  1. Binding: The heavy chain binds to receptors on presynaptic neurons.
  2. Endocytosis: The bound complex is internalized into the neuron.
  3. Proteolytic Activity: Once inside, the light chain is activated and cleaves SNAP-25, preventing vesicle fusion and neurotransmitter release.
  4. Result: This leads to muscle paralysis due to inhibited communication between nerves and muscles.

Research indicates that this process can occur within hours after exposure to the toxin, highlighting its rapid action .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Botulinum toxin G exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 150 kDa (combined weight of heavy and light chains).
  • Solubility: Highly soluble in physiological buffers at neutral pH.
  • Stability: Sensitive to heat; loses activity when exposed to high temperatures or extreme pH conditions.

These properties are critical for both understanding its biological function and developing methods for detection and neutralization .

Applications

Scientific Uses

Botulinum toxin G has several applications in scientific research and medicine:

  1. Research Tool: It is widely used in neuroscience research to study neurotransmitter release mechanisms.
  2. Therapeutic Use: Although less common than other serotypes like A or B, botulinum toxin G has potential therapeutic applications in treating muscle spasticity and certain neurological disorders.
  3. Detection Methods: Advanced detection methods such as mass spectrometry-based assays have been developed for rapid identification of botulinum toxins in clinical samples, aiding public health responses during outbreaks .
Introduction to Botulinum Toxin G

Taxonomic Classification of Clostridium botulinum Producing BoNT/G

BoNT/G-producing bacteria were originally designated Clostridium botulinum Group IV based on physiological and genetic distinctions from other toxin-producing clostridia. Subsequent genomic analyses revealed substantial divergence, leading to their reclassification as Clostridium argentinense. This reorganization underscores the principle that BoNT production results from horizontal gene transfer rather than shared phylogeny, with toxin genes often located on plasmids or mobile genetic elements [1] [5] [6].

Key taxonomic and physiological traits of C. argentinense include:

  • Genetic Lineage: 16S rRNA sequencing places C. argentinense closer to Clostridium subterminale and Clostridium hastiforme than to proteolytic C. botulinum Groups I-III. Whole-genome analyses confirm its status as a separate species [1] [6] [9].
  • Toxin Gene Localization: The bont/G gene resides on a large plasmid, contrasting with chromosomal integration seen in Groups I and II. This plasmid likely facilitates horizontal transfer, though observed instances remain rare [5] [6].
  • Physiological Profile:
  • Proteolytic Activity: Positive (cleaves casein and gelatin).
  • Lipase Production: Positive.
  • Saccharolytic Activity: Negative (unlike Group II).
  • Optimal Growth Temperature: 30-37°C, with spores exhibiting moderate heat resistance [1] [9].

Table 1: Taxonomic and Physiological Profile of BoNT/G-Producing Clostridia

CharacteristicC. argentinense (Group IV)Group IGroup II
Taxonomic StatusDistinct speciesC. botulinumC. botulinum
Toxin SerotypesGA, B, FB, E, F
Proteolysis (Casein)++-
Saccharolysis--+
Optimal Growth Temp (°C)30-3735-4018-25
Toxin Gene LocationPlasmidChromosome/PlasmidChromosome
Spore Heat ResistanceModerateHighLow [1] [9]

Environmental reservoirs for C. argentinense are predominantly soil and agricultural sediments, particularly in Argentina and Switzerland, aligning with its initial isolation sites. Its distribution appears geographically restricted compared to other BoNT-producing clostridia [1] [9].

Historical Discovery and Epidemiological Significance of BoNT/G

BoNT/G was first isolated in 1970 from soil samples collected in Mendoza, Argentina, by microbiologist Dr. Gimenez and colleague Dr. Ciccarelli. This discovery arose from systematic environmental screening rather than clinical investigation, distinguishing it from other BoNT serotypes associated with historical foodborne outbreaks [4] [10]. The producing organism, initially termed C. botulinum type G, was reclassified as C. argentinense in 1988 based on phenotypic and genotypic distinctions [6] [9].

Epidemiological Significance:

  • Human Botulism Rarity: Only one suspected outbreak of BoNT/G-induced botulism has been documented, involving five patients in Switzerland (1975) presenting with descending paralysis. C. argentinense was detected in postmortem samples, though preformed toxin was not confirmed. This contrasts sharply with serotypes A, B, and E, which cause the majority of human cases [1] [9].
  • Environmental Prevalence: BoNT/G is detected almost exclusively in agricultural soils, suggesting an ecological role in decomposing organic matter or interactions with invertebrates. Isolations outside Argentina and Switzerland remain scarce [1] [9].
  • Animal Botulism: While not a major veterinary pathogen like BoNT/C or /D, BoNT/G has been implicated in sporadic cattle mortality in Europe. Its impact appears minimal compared to avian and bovine botulism caused by other serotypes [9].

The epidemiological insignificance of BoNT/G for humans likely stems from:

  • Poor Bioavailability: The toxin complex may degrade rapidly in the human gastrointestinal tract.
  • Lack of Exposure Routes: Unlike foodborne serotypes, BoNT/G-producing strains seldom contaminate preserved foods.
  • Biological Incompatibility: C. argentinense may colonize human intestines less effectively than Groups I or II [9].

BoNT/G Within the Botulinum Neurotoxin Serotype Spectrum

BoNT/G shares the conserved structural architecture of all botulinum neurotoxins: a 150 kDa di-chain protein comprising a 100 kDa heavy chain (HC) and a 50 kDa light chain (LC) linked by a disulfide bond. The HC mediates neuronal binding and internalization, while the LC acts as a zinc-dependent endopeptidase disrupting neurotransmitter release. Despite structural similarities, BoNT/G exhibits critical functional divergences [1] [5] [7].

Table 2: Functional and Biochemical Comparison of BoNT/G with Other Serotypes

PropertyBoNT/GBoNT/ABoNT/BBoNT/E
Primary Target ProteinVAMP-1/2/3SNAP-25VAMP-1/2SNAP-25
Cleavage Site (Human)Ala⁸¹-Ala⁸² (VAMP2)Gln¹⁹⁷-Arg¹⁹⁸Gln⁷⁶-Phe⁷⁷Arg¹⁸⁰-Ile¹⁸¹
Toxic Potency (LD₅₀, mouse)~0.5-1 ng/kg~0.1-1 ng/kg~0.5-1 ng/kg~0.5-1 ng/kg
Gene Cluster LocationPlasmidChromosome/PhageChromosome/PhageChromosome
Neutralization by Anti-GYesNoNoNo [1] [5] [7]

Key Differentiating Features:

  • Substrate Specificity: BoNT/G cleaves VAMP (synaptobrevin) at a unique site (Ala⁸¹-Ala⁸² in human VAMP2), aligning it mechanistically with serotypes B, D, and F. This contrasts with SNAP-25 cleavers (A, C, E) or syntaxin-targeting BoNT/C [1] [7] [8].
  • Enzymatic Kinetics: Comparative studies using synthetic VAMP peptides reveal BoNT/G has a lower catalytic efficiency (kcat/KM) than BoNT/B or /F, potentially explaining reduced in vivo toxicity [5] [8].
  • Immunological Uniqueness: BoNT/G shows no cross-neutralization by antisera against other serotypes. This antigenic distinctness underpins its classification as a separate serotype and complicates therapeutic antitoxin development [1] [7].
  • Mass Spectrometric Differentiation: Proteomic techniques like Endopep-MS exploit BoNT/G’s unique cleavage site on VAMP to distinguish it unambiguously from other VAMP-cleaving serotypes (B, D, F). This is critical for forensic or epidemiological investigations where DNA may be unavailable [5] [8].

While BoNT/G shares the core neurotoxic mechanism of presynaptic acetylcholine blockade, its structural variations—particularly in the receptor-binding domain (HC)—likely limit affinity for human motor neurons. This, combined with its environmental sequestration, renders BoNT/G the least clinically relevant serotype in human medicine [1] [9].

Table 3: Botulinum Neurotoxin Serotypes and Key Characteristics

SerotypeProducing OrganismsPrimary SubstrateHuman Pathogenicity
AC. botulinum Group ISNAP-25High
BC. botulinum Groups I, IIVAMPHigh
EC. botulinum Group IISNAP-25High
FC. botulinum Groups I, II; C. baratiiVAMPModerate
GC. argentinenseVAMPVery Low
CC. botulinum Group IIISNAP-25/SyntaxinNone
DC. botulinum Group IIIVAMPNone [1] [9]

Compound Names in Article:

  • Botulinum Toxin G (BoNT/G)
  • Clostridium argentinense
  • VAMP (Vesicle-Associated Membrane Protein)
  • Synaptobrevin
  • Zinc-dependent endopeptidase
  • Neurotoxin-associated proteins (NAPs)
  • Soluble N-ethylmaleimide-sensitive factor attachment protein receptors (SNAREs)
  • Botulinum neurotoxin complex
  • Endopeptidase-mass spectrometry (Endopep-MS)
  • Clostridium botulinum Group IV

Properties

CAS Number

107231-16-3

Product Name

Botulinum toxin G

Molecular Formula

C11H13NO2

Synonyms

Botulinum toxin G

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.